molecular formula C16H20FN3O2S B2579041 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428362-77-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2579041
CAS RN: 1428362-77-9
M. Wt: 337.41
InChI Key: DXDCIRZNUDERBE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are commonly used in medicinal chemistry and can be found in several classes of drugs, including antibiotics and diuretics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the fluorophenyl group would likely be involved in pi stacking interactions. The pyrazole group is a heterocyclic aromatic ring, and the sulfonamide group would likely form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar cyclopropyl and fluorophenyl groups .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole-sulfonamide derivatives have been synthesized and evaluated across various studies for their biological activities. For instance, sulfonamide-containing 1,5-diarylpyrazole derivatives have demonstrated the ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo, showcasing their potential as anti-inflammatory agents. Extensive structure-activity relationship work within this series identified potent and selective COX-2 inhibitors, leading to the development of compounds like celecoxib, now in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Anticancer and Antiproliferative Activities

Pyrazole-sulfonamide derivatives have shown significant promise in anticancer research. A series of pyrazole-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activities against various cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, especially showing cell-selective effects against rat brain tumor cells (C6) (Mert et al., 2014).

Carbonic Anhydrase Inhibitory Activities

Several studies have focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes. These compounds have displayed superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating their potential use in treating conditions where carbonic anhydrase activity is implicated (Kucukoglu et al., 2016).

Antibacterial and Antimicrobial Activities

Research into novel heterocyclic compounds containing a sulfonamido moiety has aimed at developing new antibacterial agents. Some synthesized compounds have shown high antibacterial activities, suggesting their potential use as novel treatments for bacterial infections (Azab et al., 2013).

Enzyme Inhibition for Drug Discovery

The exploration of pyrazole derivatives in drug discovery has included the investigation of their enzyme inhibition properties. For instance, compounds have been evaluated for their potential as COX-2 inhibitors or anti-inflammatory drugs through molecular docking studies, indicating their possible therapeutic applications in inflammation and breast cancer treatment (Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-11-15(12(2)20(3)19-11)23(21,22)18-10-16(8-9-16)13-4-6-14(17)7-5-13/h4-7,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDCIRZNUDERBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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